molecular formula C13H17F B14236928 1-Fluoro-2-(4-methylcyclohexyl)benzene CAS No. 581786-48-3

1-Fluoro-2-(4-methylcyclohexyl)benzene

Katalognummer: B14236928
CAS-Nummer: 581786-48-3
Molekulargewicht: 192.27 g/mol
InChI-Schlüssel: KGBJCYMVYWJNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Fluoro-2-(4-methylcyclohexyl)benzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 4-methylcyclohexyl group

Vorbereitungsmethoden

The synthesis of 1-Fluoro-2-(4-methylcyclohexyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 4-methylcyclohexyl derivatives.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-Fluoro-2-(4-methylcyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alcohols or alkanes.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-Fluoro-2-(4-methylcyclohexyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for medicinal chemistry research.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism by which 1-Fluoro-2-(4-methylcyclohexyl)benzene exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its fluorine atom and cyclohexyl group.

    Pathways Involved: The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor binding, and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

1-Fluoro-2-(4-methylcyclohexyl)benzene can be compared with other similar compounds, such as:

    1-Fluoro-2-(4-methylphenyl)benzene: This compound has a phenyl group instead of a cyclohexyl group, leading to different chemical and physical properties.

    1-Fluoro-2-(4-ethylcyclohexyl)benzene: The presence of an ethyl group instead of a methyl group affects the compound’s reactivity and applications.

    1-Fluoro-2-(4-methylcyclohexyl)phenol: The addition of a hydroxyl group introduces new functional possibilities and interactions.

Eigenschaften

CAS-Nummer

581786-48-3

Molekularformel

C13H17F

Molekulargewicht

192.27 g/mol

IUPAC-Name

1-fluoro-2-(4-methylcyclohexyl)benzene

InChI

InChI=1S/C13H17F/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-5,10-11H,6-9H2,1H3

InChI-Schlüssel

KGBJCYMVYWJNBV-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)C2=CC=CC=C2F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.